molecular formula C10H7ClN2O2 B2792451 Methyl 2-chloroquinoxaline-6-carboxylate CAS No. 2090584-49-7

Methyl 2-chloroquinoxaline-6-carboxylate

Cat. No.: B2792451
CAS No.: 2090584-49-7
M. Wt: 222.63
InChI Key: COSQOHSOVULKHW-UHFFFAOYSA-N
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Description

Methyl 2-chloroquinoxaline-6-carboxylate is a synthetic organic compound with the molecular formula C10H7ClN2O2 and a molecular weight of 222.63 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of Methyl 2-chloroquinoxaline-6-carboxylate typically involves the reaction of 2-chloroquinoxaline-6-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . Industrial production methods may involve bulk synthesis and custom synthesis processes to meet specific requirements .

Chemical Reactions Analysis

Methyl 2-chloroquinoxaline-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-chloroquinoxaline-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-chloroquinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Methyl 2-chloroquinoxaline-6-carboxylate can be compared with other similar compounds, such as:

    2-chloroquinoxaline-6-carboxylic acid: The parent compound from which the ester is derived.

    Methyl 2-chloroquinoxaline-6-carboxamide: A related compound with an amide group instead of an ester group.

    2-chloroquinoxaline-6-carboxaldehyde: A compound with an aldehyde group at the same position.

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities .

Properties

IUPAC Name

methyl 2-chloroquinoxaline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-7-8(4-6)12-5-9(11)13-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSQOHSOVULKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=C(N=C2C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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